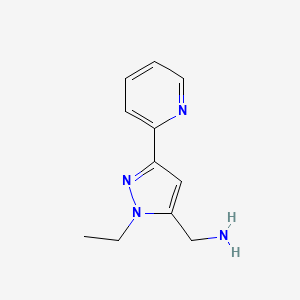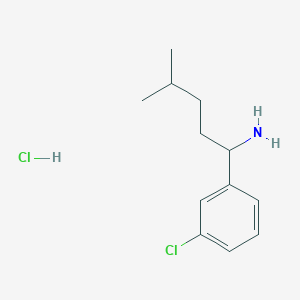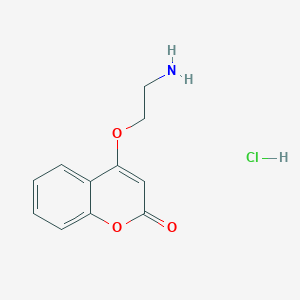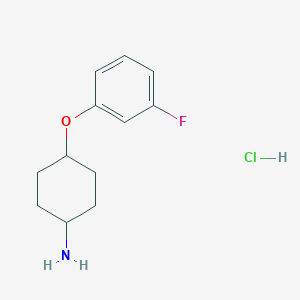
1-(3-Bromopropyl)-3-(4-methylpyrimidin-2-yl)urea
Übersicht
Beschreibung
1-(3-Bromopropyl)-3-(4-methylpyrimidin-2-yl)urea, also known as BPMPU, is an organic compound with a wide range of applications in scientific research. BPMPU is synthesized through a multi-step process beginning with the reaction of 4-methylpyrimidin-2-amine with 3-bromopropanal. The resulting product is then reacted with urea to form BPMPU. This compound is a valuable tool for researchers as it can be used to study the biochemical and physiological effects of certain compounds and drugs.
Wissenschaftliche Forschungsanwendungen
Herbicide Development
A study discussed the behavior of a closely related compound, 1-(4-Methylpyrimidine-2-yl)-3-(2-nitrobenesulfonyl)urea, in solution, revealing its conformational flexibility in aqueous and non-polar solvents, which is essential for understanding its activity as an ultra-low dosage and environmentally benign herbicide (Li Zheng-ming, 2004).
Anticancer Agents
Another study synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives and evaluated their antiproliferative activity against various cancer cell lines. This research highlighted the potential of pyrimidin-2-yl urea derivatives as potent anticancer agents, suggesting similar applications for 1-(3-Bromopropyl)-3-(4-methylpyrimidin-2-yl)urea (Jian Feng et al., 2020).
Antimicrobial Properties
Derivatives of pyrimidin-2-yl urea have also been explored for their antimicrobial properties. For example, novel adamantylated pyrimidines showed significant anticancer and antimicrobial properties, providing a basis for the exploration of 1-(3-Bromopropyl)-3-(4-methylpyrimidin-2-yl)urea in similar applications (Barbara Orzeszko et al., 2004).
Material Science
In material science, 1-methyl-3-(5-nitropyridin-2-yl) urea, a compound with structural similarities, was synthesized for its importance as an intermediate in small molecule anticancer drugs, indicating the versatility of pyrimidin-2-yl urea derivatives in synthesizing complex molecules for therapeutic applications (Binliang Zhang et al., 2019).
Chemical Synthesis and Analysis
Research on pyrimidine derivatives, such as the reaction of 4-alkoxypyrimidine 1-oxides with phenyl isocyanate, provides valuable insights into the chemical behavior and potential reactivity of pyrimidin-2-yl urea compounds, which could be extrapolated to the study of 1-(3-Bromopropyl)-3-(4-methylpyrimidin-2-yl)urea in synthetic chemistry (Hiroshi Yamanaka et al., 1979).
Eigenschaften
IUPAC Name |
1-(3-bromopropyl)-3-(4-methylpyrimidin-2-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN4O/c1-7-3-6-11-8(13-7)14-9(15)12-5-2-4-10/h3,6H,2,4-5H2,1H3,(H2,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXFEKJWAPNERY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC(=O)NCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropyl)-3-(4-methylpyrimidin-2-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-cyclopropyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1489913.png)
![1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1489914.png)
![1-[(Azetidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1489915.png)










![[2-(Furan-2-yl)pyridin-3-yl]methanamine](/img/structure/B1489935.png)